molecular formula C14H15N3O6S2 B2581171 Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1795477-03-0

Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2581171
CAS No.: 1795477-03-0
M. Wt: 385.41
InChI Key: NUZITWUDSJBVKP-UHFFFAOYSA-N
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Description

Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a thiazolidine ring, an azetidine ring, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolidine Ring: This step involves the cyclization of a suitable amino acid derivative with a carbonyl compound under acidic conditions to form the thiazolidine ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

    Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate: can be compared with other sulfonyl-containing carbamates and thiazolidine derivatives.

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Azetidinones: Compounds with the azetidine ring are often studied for their antibiotic properties.

Uniqueness:

  • The combination of the thiazolidine and azetidine rings with a sulfonyl group in this compound provides a unique scaffold that can interact with a variety of biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S2/c1-23-13(19)15-9-2-4-11(5-3-9)25(21,22)16-6-10(7-16)17-12(18)8-24-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZITWUDSJBVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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